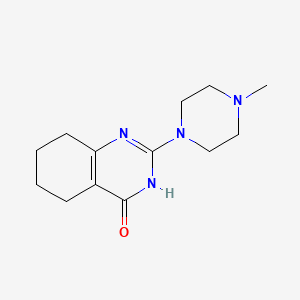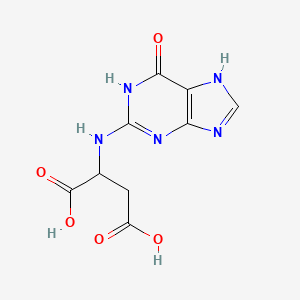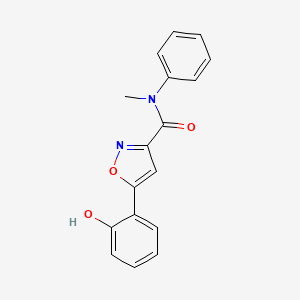
2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone
Overview
Description
2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound exhibits various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to bind to the serotonin transporter, a protein that regulates the uptake of serotonin in the brain.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone exhibits various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been shown to modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone in lab experiments is its potency and selectivity. This compound exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development. Additionally, it exhibits selectivity towards specific cellular targets, reducing the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone. One of the areas of interest is its potential applications in the treatment of neurological disorders, such as depression and anxiety. This compound exhibits modulatory effects on neurotransmitters in the brain, making it a promising candidate for drug development in this area. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with cellular targets. This will provide valuable insights into its biological activities and potential applications in drug development.
Scientific Research Applications
2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone has been extensively studied for its potential applications in drug development. This compound exhibits various biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess potent antiviral activity against herpes simplex virus type 1 and type 2.
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16-6-8-17(9-7-16)13-14-11-5-3-2-4-10(11)12(18)15-13/h2-9H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCWABLHLAOJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186656 | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33017-94-6 | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B3718987.png)
![3-allyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B3718993.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719013.png)

![4-(4-methoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3719037.png)



![3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3719062.png)
![N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3719063.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone](/img/structure/B3719067.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-morpholinyl)-4(3H)-pyrimidinone](/img/structure/B3719070.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-methyl-4(1H)-pyrimidinone](/img/structure/B3719077.png)